异去氧象草素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone compound found in Elephantopus scaber and Elephantopus carolinianus, traditional Chinese medicinal herbs . These herbs have been used to treat various ailments, including liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases .

Molecular Structure Analysis

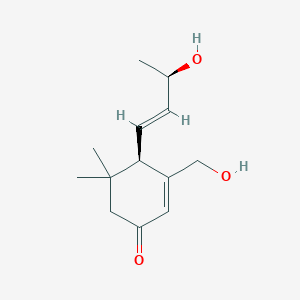

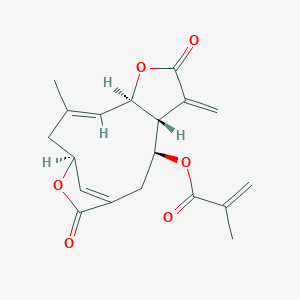

Isodeoxyelephantopin has the empirical formula C19H20O6 . It is a sesquiterpene lactone, a class of compounds known for their unique structures and favorable pharmacology and toxicology profiles .

Chemical Reactions Analysis

Isodeoxyelephantopin has been found to disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers . This includes cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

科学研究应用

Anti-Cancer Properties

Isodeoxyelephantopin has been extensively studied for its anti-cancer activities. It disrupts several processes involved in cancer progression by targeting multiple signaling pathways that are deregulated in cancers. This includes inducing cell cycle arrest, DNA repair, and apoptosis through the activation of downstream effectors like p21 and Bcl-2-like protein 4 (Bax) .

Molecular Targets and Modes of Action

The compound’s modes of action and molecular targets are crucial in understanding its potential as an anti-cancer agent. Isodeoxyelephantopin affects cell survival, autophagy, and invasion pathways, making it a promising candidate for drug development .

Apoptosis Induction

Isodeoxyelephantopin induces apoptosis in cancer cells by triggering multiple signaling pathways. This selective action against cancer cells, sparing normal cells, suggests its potential for therapeutic use .

Reactive Oxygen Species (ROS) Generation

The compound has been shown to induce ROS generation, which is a critical factor in the regulation of cell death and survival. This activity is particularly relevant in the context of cancer treatment, where the generation of ROS can lead to the selective killing of cancer cells .

Inflammation and Immune Response

Isodeoxyelephantopin has implications in modulating the immune response and inflammation. Its role in these processes could be harnessed for treating inflammation-associated diseases .

Traditional Medicine Applications

Traditionally, compounds like isodeoxyelephantopin have been used in folk medicine to treat various ailments such as liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, and renal disorders. Understanding its traditional applications can guide modern scientific research in exploring its full potential .

Pharmacology and Toxicology Profiles

The pharmacological and toxicological profiles of isodeoxyelephantopin are favorable, which is essential for its development into a therapeutic agent. Its unique structure contributes to its activity and safety profile .

Future Research Directions

Future research on isodeoxyelephantopin is directed towards its development as an anti-cancer drug. Studies are focusing on its therapeutic effects, mechanisms of action, and potential for clinical application .

作用机制

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone compound found in traditional medicinal herbs such as Elephantopus scaber and Elephantopus carolinianus . It has been extensively studied for its potential anti-cancer activities .

Target of Action

The primary targets of IDET are multiple signaling pathways that are deregulated in cancer cells . It disrupts several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Mode of Action

IDET interacts with its targets by inducing reactive oxygen species (ROS) generation and suppressing NF-κB activation . It also modulates long non-coding RNA (LncRNA) expression . This compound activates its downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .

Biochemical Pathways

IDET affects multiple biochemical pathways. It induces apoptosis through multiple signaling pathways which are deregulated in cancer cells . By targeting these pathways simultaneously, IDET could selectively kill cancer cells .

Pharmacokinetics

It is known that idet exhibits drug-like properties .

Result of Action

The result of IDET’s action is the suppression of the proliferation of both invasive and non-invasive breast cancer cell lines . It also suppresses the colony formation and migration of breast cancer cells . The treatment with IDET induces an accumulation of cells in the sub-G1 and G2/M phases .

未来方向

Future research on isodeoxyelephantopin is likely to focus on its anti-cancer activities, with an emphasis on its modes of action and molecular targets . Both isodeoxyelephantopin and its analogue deoxyelephantopin disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers . This suggests that these compounds could be developed into potent therapeutics for the treatment of cancer .

属性

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-MCYOVBASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodeoxyelephantopin | |

CAS RN |

29307-03-7 |

Source

|

| Record name | Deoxyelephantopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。